Morphocycline

Description

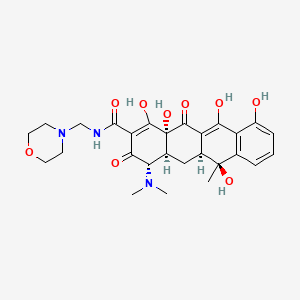

Structure

3D Structure

Properties

CAS No. |

3098-60-0 |

|---|---|

Molecular Formula |

C27H33N3O9 |

Molecular Weight |

543.6 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-N-(morpholin-4-ylmethyl)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C27H33N3O9/c1-26(37)13-5-4-6-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-7-9-39-10-8-30/h4-6,14-15,20,31-32,35,37-38H,7-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 |

InChI Key |

WUOOCVIWLSUJPF-IAHYZSEUSA-N |

SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCOCC5)N(C)C)O |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCOCC5)N(C)C)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCOCC5)N(C)C)O |

Synonyms |

morphocycline morphocycline hydrochloride N-methylmorpholinotetracycline |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Morphocycline

Total Synthesis Approaches to Morphocycline

The synthesis of this compound itself begins with an existing tetracycline (B611298) molecule. However, understanding the total synthesis of the foundational tetracycline scaffold is essential to appreciate the complexity of this class of molecules. The total synthesis of tetracyclines is a significant challenge in organic chemistry due to their dense and sensitive stereochemical architecture.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comicj-e.org This process involves mentally "disconnecting" key chemical bonds to identify potential precursors, known as synthons, and the corresponding real-world reagents. nsf.govlibretexts.org

For the tetracycline core of this compound, a retrosynthetic analysis would aim to simplify the complex tetracyclic system. Key disconnections would likely target the bonds that form the rings, breaking the molecule down into more manageable mono- or bicyclic intermediates.

A hypothetical retrosynthetic strategy for a generic tetracycline core might involve the following key steps:

D-Ring Formation: Disconnection of the D-ring could lead back to a precursor where this ring is assembled via a cyclization reaction, such as a Dieckmann condensation or an aldol (B89426) reaction.

A-Ring Construction: The A-ring, with its characteristic enolized β-diketone system, is a prime target for disconnection. This could reveal a strategy involving the acylation of a suitable precursor.

BC-Ring System: The central BC-ring system could be disconnected to reveal simpler building blocks that could be joined using cycloaddition reactions or conjugate additions.

This process identifies crucial intermediates whose synthesis must be carefully planned.

Table 1: Hypothetical Key Intermediates in Tetracycline Core Synthesis

| Intermediate Type | Structural Features | Potential Synthetic Origin |

|---|---|---|

| A-Ring Precursor | Substituted cyclohexenone or similar structure | Michael addition, Robinson annulation |

| D-Ring Synthon | Functionalized aromatic or hydroaromatic ring | Friedel-Crafts acylation, Diels-Alder reaction |

The tetracycline core possesses multiple stereocenters. The precise three-dimensional arrangement of these centers is critical for biological activity. Therefore, controlling the stereochemistry during synthesis is paramount. amazon.com Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. nih.govmdpi.com

Strategies for achieving chiral control in the synthesis of complex molecules like the tetracycline core include:

Chiral Pool Synthesis: Using readily available, enantiomerically pure starting materials from nature (e.g., amino acids, sugars) to introduce chirality into the synthetic sequence.

Auxiliary-Controlled Reactions: Temporarily attaching a chiral auxiliary to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward.

Asymmetric Catalysis: Employing a chiral catalyst to create the desired stereocenter. This is a highly efficient method as a small amount of catalyst can generate a large quantity of the desired product.

Substrate-Controlled Diastereoselection: Utilizing existing stereocenters within the molecule to influence the stereochemistry of newly formed centers. rsc.org

For the tetracycline framework, controlling the stereocenters at positions 4, 4a, 5a, and 12a is a major synthetic hurdle that has been a focus of extensive research. researchgate.net

While this compound is produced semi-synthetically, research into novel synthetic methods for the core tetracycline structure continues. Advancements in organic synthesis provide new tools to tackle this challenge more efficiently.

Modern synthetic methodologies that could be applied include:

Ring-Closing Metathesis (RCM): A powerful reaction for forming cyclic structures, including the rings of the tetracycline system. rsc.org It often uses ruthenium- or molybdenum-based catalysts. While RCM can be highly effective, it may produce a mixture of olefin isomers that requires further stereoselective steps. rsc.org

C-H Activation/Functionalization: These reactions allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, potentially simplifying synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov

Photoredox Catalysis: Using light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. This could open new pathways for constructing the tetracycline rings.

These advanced methods offer the potential for more convergent and efficient syntheses of the tetracycline scaffold, which could, in turn, streamline the production of semi-synthetic derivatives like this compound.

Stereoselective Synthesis and Chiral Control in this compound Production

Semisynthetic Modifications and Analog Generation of this compound

The majority of tetracycline antibiotics in use, including this compound, are semi-synthetic. thefreedictionary.com They are created by chemically altering a natural tetracycline, such as chlortetracycline (B606653) or oxytetracycline (B609801), which are produced via fermentation. thefreedictionary.com this compound is specifically N-(Morpholinomethyl)tetracycline, indicating it is derived from tetracycline. ontosight.ailookchem.com

The tetracycline molecule has numerous functional groups, including hydroxyls, ketones, and an amide. To create a specific derivative like this compound, chemists must use reactions that target only the desired position on the molecule.

Regioselectivity: This refers to the control of reaction at a particular position. The synthesis of this compound is a classic example of a regioselective reaction. It is formed via the Mannich reaction, which involves the aminoalkylation of the acidic proton of the primary amide at position 2. This reaction condenses tetracycline with formaldehyde (B43269) and morpholine (B109124) to attach the morpholinomethyl group specifically to the amide nitrogen.

Chemoselectivity: This is the ability to react with one functional group in the presence of others. The Mannich reaction is also chemoselective, as it targets the amide group without affecting the multiple hydroxyl and ketone groups elsewhere on the tetracycline scaffold.

Other regioselective functionalization strategies applied to the tetracycline scaffold to generate different analogs include modifications at the C4 dimethylamino group, the C7/C9 positions on the D-ring, and the upper periphery of the molecule.

The synthesis of derivatives and analogs of existing antibiotics is a primary strategy for overcoming antibiotic resistance and improving pharmacological properties. humanjournals.com By modifying the core structure, researchers can create new compounds with altered activity spectra or better stability.

Research Objectives for Synthesizing this compound Analogs:

Overcoming Resistance: A major goal is to design derivatives that can evade bacterial resistance mechanisms, such as efflux pumps or ribosomal protection proteins.

Expanding Spectrum of Activity: Modifications can be made to increase potency against specific pathogens or to broaden the activity to include bacteria that are not susceptible to the parent compound.

Improving Pharmacokinetic Properties: Changes to the chemical structure can alter how the drug is absorbed, distributed, metabolized, and excreted by the body.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds and testing their biological activity helps researchers understand which parts of the molecule are essential for its function. mdpi.com This knowledge guides the design of more effective future drugs. nih.gov

The synthesis of these derivatives often employs the same principles of regioselective and chemoselective functionalization used to produce this compound, but with different amines, aldehydes, or other reagents to introduce novel chemical moieties. nih.gov

Table 2: Examples of Semisynthetic Tetracycline Derivatives and Their Modifications

| Compound | Parent Tetracycline | Modification | Purpose of Modification |

|---|---|---|---|

| This compound | Tetracycline | N-morpholinomethyl group at C2 amide | Improve solubility/properties |

| Doxycycline (B596269) | Oxytetracycline | Removal of C6 hydroxyl group | Increased stability and lipid solubility |

| Minocycline (B592863) | Tetracycline | Addition of dimethylamino group at C7 | Broadened spectrum, improved potency |

| Tigecycline | Minocycline | N-glycylamido group at C9 | Overcome resistance mechanisms |

Bioconjugation and Probe Development Utilizing this compound Scaffolds

The development of bioconjugates and chemical probes is a critical aspect of modern chemical biology, enabling the study of biological processes and the targeted delivery of therapeutic agents. google.com While specific examples of bioconjugation directly involving the this compound scaffold are not prominent in the literature, the broader class of tetracyclines has been explored for these applications, offering a blueprint for the potential use of this compound.

The tetracycline scaffold possesses multiple functional groups, including hydroxyl, ketone, and amide moieties, which can serve as handles for conjugation. rsc.org For instance, enzymatic glycosylation has been successfully applied to various tetracycline analogs, including chlorotetracycline and doxycycline, to produce glucoside derivatives. jmb.or.krresearchgate.net This approach could theoretically be applied to this compound, potentially modulating its solubility, pharmacokinetic profile, and target interactions.

In the realm of probe development, tetracycline derivatives have been utilized to create fluorescent sensors for various applications. acs.orgnih.govresearchgate.netresearchgate.netrsc.org These probes often exploit the inherent fluorescence of the tetracycline core or incorporate it into larger systems where its fluorescence is modulated upon binding to a target. For example, fluorescent probes based on quantum dots and molecularly imprinted polymers have been designed for the detection of tetracycline. acs.org Another approach involves creating ratiometric fluorescent nanoprobes where the tetracycline molecule interacts with lanthanide ions coordinated to silicon quantum dots, leading to a detectable change in fluorescence. researchgate.netresearchgate.net

The this compound scaffold could be integrated into such probe designs. The morpholine moiety might influence the photophysical properties of the resulting probe or provide an additional site for interaction with the target molecule. The development of tetracycline-based probes for detecting metal ions or specific biological macromolecules highlights the versatility of this scaffold, a potential that extends to this compound.

Process Chemistry and Scalability Considerations for this compound Synthesis

The industrial-scale production of a pharmaceutical compound requires a robust, efficient, and economically viable synthetic process. For this compound, which is a semi-synthetic derivative, the process chemistry is intrinsically linked to the production of its precursor, tetracycline.

Historically, tetracyclines were produced through the fermentation of Streptomyces bacteria. google.comscielo.brthesciencenotes.com This method is still in use and involves large-scale bioreactors where the microorganism produces the antibiotic as a secondary metabolite. thesciencenotes.com The tetracycline is then extracted and purified from the fermentation broth. For the production of this compound, this fermentation-derived tetracycline would serve as the starting material for the subsequent chemical synthesis step.

More recently, fully synthetic routes to tetracyclines have been developed, offering greater flexibility for creating novel analogs. harvard.edunih.govscispace.com These multi-step syntheses, while complex, allow for precise control over the molecular architecture and have been scaled to produce kilogram quantities of certain derivatives. harvard.edupharmtech.com A key strategy in these synthetic efforts is a convergent approach, where different parts of the molecule are synthesized separately and then combined in the later stages. nih.govpharmtech.comacs.org

The scalability of the Mannich reaction itself is a critical factor for the large-scale production of this compound. The Mannich reaction is widely used in the pharmaceutical industry and is generally considered scalable. rsc.orgnumberanalytics.comnumberanalytics.comderpharmachemica.com For instance, continuous flow processes using microreactors have been developed for the efficient and controlled synthesis of pharmaceutical intermediates via the Mannich reaction. numberanalytics.com Such technologies can offer advantages in terms of safety, consistency, and yield when transitioning from laboratory to production scale.

Large-scale production of tetracycline via fermentation or a fully synthetic route.

Purification of the tetracycline precursor to pharmaceutical-grade quality.

A scaled-up Mannich reaction between tetracycline, formaldehyde (or a suitable equivalent like paraformaldehyde), and morpholine in a large reactor, possibly under continuous flow conditions.

Purification of the resulting this compound to remove unreacted starting materials and any byproducts.

Formulation of the final active pharmaceutical ingredient (API).

The economic feasibility of this process would depend on the cost of the tetracycline precursor, the efficiency of the Mannich reaction at scale, and the costs associated with purification and formulation.

Advanced Structural Elucidation and Conformational Analysis of Morphocycline

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. numberanalytics.comresearchgate.net Advanced NMR methods offer detailed insights into the molecular framework, dynamics, and interactions. numberanalytics.com

Two-dimensional (2D) NMR spectroscopy provides a comprehensive understanding of a molecule's structure by correlating different nuclei. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, which is crucial for establishing the proton-proton connectivity within the morphocycline skeleton. researchgate.netsdsu.eduemerypharma.com Cross-peaks in a COSY spectrum reveal which protons are on adjacent atoms. sdsu.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms, providing a map of one-bond C-H connections. researchgate.netsdsu.eduemerypharma.com This is a highly sensitive technique that helps in the definitive assignment of carbon signals based on their attached, and often already assigned, protons. sdsu.edunanalysis.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the complete carbon framework of this compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). researchgate.netsdsu.eduyoutube.com This long-range connectivity information is instrumental in linking different spin systems and identifying quaternary carbons that lack directly attached protons. sdsu.edu For instance, a proton's correlation to a carbonyl carbon can confirm the position of ester or amide groups. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. researchgate.netuzh.ch This is critical for determining the three-dimensional structure and stereochemistry of this compound. numberanalytics.com The intensity of NOESY cross-peaks is related to the distance between protons, allowing for the elucidation of the molecule's conformation in solution. uzh.ch

A combination of these 2D NMR techniques allows for the step-by-step assembly of the this compound structure, from individual spin systems to the complete molecular architecture. numberanalytics.comresearchgate.net

Table 1: Application of 2D NMR Techniques in this compound Structural Elucidation

| Technique | Information Provided | Significance for this compound |

| COSY | Identifies proton-proton (H-H) spin-spin couplings. sdsu.edu | Establishes connectivity of adjacent protons, outlining fragments of the molecule. researchgate.net |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). sdsu.eduemerypharma.com | Assigns carbon signals based on known proton assignments. emerypharma.com |

| HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH). sdsu.eduyoutube.com | Connects molecular fragments, identifies quaternary carbons, and confirms overall structure. researchgate.net |

| NOESY | Reveals through-space proximity of protons. researchgate.netuzh.ch | Determines stereochemistry and preferred conformation in solution. uzh.ch |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of this compound in its solid form, including different crystalline (polymorphic) and amorphous states. nih.goveuropeanpharmaceuticalreview.combruker.com Since many pharmaceutical compounds can exist in multiple solid forms with different physical properties, ssNMR is crucial for their analysis. bruker.com By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of solid samples can be obtained, often focusing on ¹³C nuclei. crystalpharmatech.comnih.gov

ssNMR can:

Distinguish between different polymorphic forms of this compound.

Identify the presence of amorphous content within a crystalline sample. crystalpharmatech.com

Characterize solvates and hydrates by probing the interactions between this compound and solvent molecules. crystalpharmatech.com

Study intermolecular interactions within the crystal lattice. crystalpharmatech.com

The information from ssNMR complements data from other solid-state analysis techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). nih.gov

Quantitative NMR (qNMR) is a precise method for determining the purity and concentration of this compound without the need for an identical reference standard of the analyte. emerypharma.comjeol.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com

In a typical ¹H qNMR experiment, a known mass of the this compound sample is dissolved with a known mass of a certified internal standard in a deuterated solvent. acs.orgox.ac.uk The purity of this compound can then be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons giving rise to the signal

MW = Molar mass

m = Mass

P = Purity of the standard

"analyte" refers to this compound and "std" to the internal standard. emerypharma.com

For accurate qNMR results, it is essential to choose non-overlapping signals for both the analyte and the standard, and to ensure complete dissolution of the sample. emerypharma.comox.ac.uk qNMR is a valuable tool for the certification of reference materials and for quality control in pharmaceutical analysis. emerypharma.comnih.gov

Solid-State NMR for Polymorphic Forms and Interactions

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique that provides highly accurate mass measurements, typically to four or more decimal places. libretexts.orgbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound. libretexts.orgyoutube.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas due to the exact masses of their constituent atoms. libretexts.orgbioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org In an MS/MS experiment, an ion of interest (the precursor ion) of this compound is selected in the first stage of the mass spectrometer (MS1), subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed in the second stage (MS2). wikipedia.orgnationalmaglab.orglabmanager.com

The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. wikipedia.org By analyzing the mass differences between the precursor ion and the product ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. libretexts.orgyoutube.com This is particularly useful for confirming the sequence of building blocks in a complex molecule like this compound and for identifying the sites of modifications. nih.govcore.ac.uk

Table 2: Illustrative Fragmentation Analysis of a Hypothetical this compound Derivative by MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Fragment Lost |

| 450.2134 | 406.1872 | 44.0262 | CO₂ group |

| 450.2134 | 392.2079 | 58.0055 | C₃H₆O (acetone) |

| 450.2134 | 332.1661 | 118.0473 | A specific side chain |

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N). wikipedia.org When analyzed by mass spectrometry, the resulting mass shift in the molecular ion and its fragments provides a powerful tool for elucidating reaction mechanisms, biosynthetic pathways, and fragmentation pathways in MS/MS. wikipedia.orgnih.gov

For example, by selectively labeling a specific part of the this compound molecule with deuterium, one can track which fragments in the MS/MS spectrum retain the label. biorxiv.org This helps to confirm fragmentation mechanisms and provides definitive evidence for the origin of different fragment ions. biorxiv.orgnih.gov Isotopic labeling studies are invaluable for gaining a deeper understanding of the chemical and biochemical transformations of this compound. biorxiv.orgbiorxiv.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-property relationships of pharmaceutical compounds like this compound.

Single-Crystal X-ray Diffraction of this compound and Its Cocrystals

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline materials. researchgate.netuhu-ciqso.es This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the unit cell dimensions, bond lengths, bond angles, and the absolute stereochemistry of the molecule. uhu-ciqso.es

Furthermore, the formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, has become a significant strategy in pharmaceutical development to enhance properties like solubility and stability. nih.gov SC-XRD analysis of this compound cocrystals would not only elucidate the structure of this compound itself but also reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of the molecules within the crystal. nih.govmdpi.com This information is vital for understanding how different coformers can influence the physicochemical properties of this compound.

The process of solving a crystal structure from SC-XRD data involves several steps, including data collection, structure solution by direct methods, and refinement of the structural model. researchgate.net The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the observed and calculated diffraction data.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to characterize the crystalline nature of a solid sample. malvernpanalytical.com Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. malvernpanalytical.com The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. malvernpanalytical.com

In the context of this compound, PXRD is an essential tool for:

Phase Identification: Each crystalline form (polymorph) of a compound produces a unique PXRD pattern. By comparing the experimental pattern of a this compound sample to a database of known patterns, its specific crystalline form can be identified. malvernpanalytical.com

Polymorph Screening: Pharmaceutical compounds can often exist in multiple crystalline forms with different physical properties. PXRD is a primary technique used to screen for and identify different polymorphs of this compound. icdd.com

Quantification of Crystalline and Amorphous Content: PXRD can be used to determine the relative amounts of crystalline and amorphous material in a sample. americanpharmaceuticalreview.com This is crucial as amorphous content can affect the stability and dissolution of a drug. The presence of a broad "halo" in the diffractogram is indicative of amorphous content. americanpharmaceuticalreview.com

Analysis of Cocrystals: PXRD is used to confirm the formation of a new cocrystal phase, which will have a diffraction pattern distinct from the individual components. researchgate.netresearchgate.net It can also be used for the quantitative analysis of the components in a cocrystal mixture. researchgate.net

Monitoring Crystallization Processes: PXRD can be employed to monitor the progress of crystallization and to detect any phase transformations that may occur during manufacturing or storage. icdd.com

The analysis of PXRD data often involves comparing the peak positions (2θ values) and intensities to reference patterns. For quantitative analysis, methods such as the Rietveld refinement can be employed to analyze the entire diffraction pattern. mdpi.com

Vibrational and Electronic Spectroscopy for Fine Structural Details

Vibrational and electronic spectroscopy techniques are powerful, non-destructive methods that provide detailed information about the functional groups, electronic transitions, and chiral nature of molecules like this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule. apacwomen.ac.in While they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, and Raman spectroscopy measures the inelastic scattering of monochromatic light—they provide complementary information about the molecular structure. mt.com

The vibrational spectrum of a molecule is unique and acts as a molecular fingerprint. horiba.com Specific functional groups give rise to characteristic absorption bands or scattering peaks at particular frequencies. For this compound, these techniques can be used to identify and characterize its various functional groups.

Key Applications of IR and Raman Spectroscopy for this compound:

Functional Group Identification: The presence of characteristic peaks can confirm the existence of functional groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic rings within the this compound structure. americanpharmaceuticalreview.com

Polymorph Differentiation: Different crystalline forms of this compound will exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. americanpharmaceuticalreview.comspectroscopyonline.com

Analysis of Hydrogen Bonding: Changes in the frequency and shape of -OH and -NH stretching bands can provide insights into the nature and strength of hydrogen bonding interactions in the solid state.

Complementary Information: Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. mt.com For instance, C-C bond vibrations are often more prominent in Raman spectra. mt.com

Below is a hypothetical table of characteristic vibrational frequencies that might be observed for this compound, based on typical ranges for organic functional groups.

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohols, Phenols) | 3600-3200 (broad) | 3600-3200 (weak) |

| N-H Stretch (Amines) | 3500-3300 | 3500-3300 |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 (strong) |

| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 (strong) |

| C=O Stretch (Ketones, Amides) | 1750-1650 | 1750-1650 |

| C=C Stretch (Aromatic) | 1600, 1475 | 1600, 1475 |

| C-N Stretch | 1350-1000 | 1350-1000 |

| C-O Stretch | 1300-1000 | 1300-1000 |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are techniques that probe the electronic transitions within a molecule. pg.edu.pl UV-Vis spectroscopy measures the absorption of UV and visible light, providing information about the presence of chromophores—the parts of a molecule that absorb light. pg.edu.pl

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is exquisitely sensitive to the stereochemistry of a molecule. wikipedia.orgencyclopedia.pub

Applications for this compound:

Identification of Chromophores: The UV-Vis spectrum of this compound would reveal the presence of chromophoric systems, such as conjugated double bonds and aromatic rings, which are expected in its tetracycline-like core structure. pg.edu.pl

Quantitative Analysis: UV-Vis spectroscopy can be used for the quantitative determination of this compound concentration in solution, provided it follows the Beer-Lambert law.

Determination of Absolute Configuration: As a chiral molecule, this compound is expected to exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of its stereocenters. pg.edu.pl

A hypothetical data table summarizing key spectroscopic data for this compound is presented below.

| Spectroscopic Parameter | Wavelength (nm) | Molar Absorptivity (ε) / Molar Ellipticity [θ] | Interpretation |

| λmax (UV-Vis) | ~260 | Value | π → π* transition of the aromatic system |

| λmax (UV-Vis) | ~350 | Value | n → π* transition of the conjugated keto-enol system |

| CD Cotton Effect | ~260 | Positive/Negative Value | Chirality associated with the aromatic chromophore |

| CD Cotton Effect | ~350 | Positive/Negative Value | Chirality of the keto-enol chromophore and its environment |

Conformational Preferences and Dynamics of this compound in Solution and Solid State

The biological activity and physicochemical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. The molecule can adopt different conformations due to the rotation around single bonds. Understanding the conformational preferences of this compound in both the solid state and in solution is therefore of paramount importance.

In the solid state , the conformation of this compound is largely fixed within the crystal lattice, primarily determined by intermolecular forces such as hydrogen bonding and crystal packing effects. mdpi.com As discussed previously, single-crystal X-ray diffraction provides a precise snapshot of this solid-state conformation. uhu-ciqso.es Computational methods, such as Density Functional Theory (DFT), can be used to simulate the solid state and compare theoretical structural parameters with experimental X-ray data. mdpi.com

In solution , this compound is likely to exist as an equilibrium of different conformers. The preferred conformation(s) in solution can be influenced by factors such as the solvent, pH, and temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the predominant solution-state conformation(s). csic.es

Computational chemistry plays a crucial role in conformational analysis. eyesopen.com By performing a systematic search of the conformational space, a set of low-energy conformers can be generated. The calculated NMR parameters for these conformers can then be compared with the experimental data to identify the most probable solution-state structure(s). csic.es Techniques like solid-state nanopore sensing are also emerging as tools to probe the conformational ensembles of molecules in solution. biorxiv.org

The study of conformational preferences is critical, as the bioactive conformation—the shape the molecule adopts when it binds to its biological target—may be one of the low-energy conformers present in solution. A comprehensive understanding of the conformational landscape of this compound is therefore essential for elucidating its mechanism of action and for the rational design of new derivatives.

Molecular and Cellular Mechanisms of Morphocycline Action Non Clinical Focus

Identification and Characterization of Molecular Targets of Morphocycline

This compound, a semisynthetic tetracycline (B611298) antibiotic, is understood to exert its effects through interaction with specific molecular targets within cells. researchgate.net The primary molecular target for tetracyclines, including this compound, is the ribosome. nuph.edu.uawikimedia.orgnih.govbiorxiv.org

Biochemical and Biophysical Approaches to Receptor/Enzyme Binding

Biochemical and biophysical methods are instrumental in elucidating the binding characteristics of compounds like this compound to their molecular targets. nih.govnih.govindico.kr Techniques such as fluorescence spectroscopy, UV-Vis absorption spectroscopy, viscosity measurements, and melting temperature analysis are employed to study the interaction between small molecules and macromolecules like DNA and proteins. nih.gov For instance, the binding of tetracyclines to DNA has been studied using cyclic voltammetry, which can reveal association constants and binding numbers. researchgate.net While specific studies focusing solely on this compound are limited, the principles of these techniques are broadly applicable to understanding its binding properties.

Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events, providing detailed thermodynamic profiles of interactions, including binding affinity, enthalpy, and entropy. nih.gov Other relevant biophysical methods include differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy, which can provide insights into ligand-receptor binding and structural changes. nih.govindico.kr

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomic and metabolomic analyses are powerful tools for understanding the global cellular response to a compound. frontiersin.orgnih.govfrontiersin.orgd-nb.infomdpi.com These "omics" technologies allow for the large-scale identification and quantification of proteins and metabolites, respectively, providing a comprehensive picture of the cellular pathways affected by a given substance. frontiersin.orgmdpi.com

Table 1: Examples of Data Obtainable from Proteomic and Metabolomic Studies

| Analysis Type | Data Generated | Potential Insights |

| Proteomics | Identification and quantification of differentially expressed proteins (DEPs). | Elucidation of affected cellular pathways, identification of direct and indirect protein targets. |

| Metabolomics | Identification and quantification of differentially expressed metabolites (DEMs). | Understanding of metabolic shifts and pathway alterations in response to the compound. |

| Integrated Omics | Correlation of protein and metabolite changes. | Comprehensive view of the cellular response, identification of key regulatory nodes and pathways. |

Nucleic Acid Binding and Interaction Studies (e.g., DNA, RNA, ribosomes)

The primary mechanism of action for tetracycline antibiotics, including this compound, involves binding to the bacterial ribosome. nuph.edu.uawikimedia.orgnih.gov Specifically, they bind to the 30S ribosomal subunit, which inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. researchgate.netnuph.edu.ua This action is generally bacteriostatic. nuph.edu.ua

In addition to ribosomal RNA, studies have shown that tetracyclines can also interact with DNA. researchgate.netnih.gov Research on doxorubicin (B1662922) analogues with morpholino groups, such as cyanomorpholino doxorubicin (MRA-CN) and morpholino doxorubicin (MRA), has demonstrated covalent binding to DNA. nih.gov MRA-CN can form interstrand DNA cross-links, a process that is associated with enhanced cytotoxicity. nih.gov While these are different molecules, the studies highlight the potential for morpholine-containing compounds to interact with DNA. The binding of tetracyclines to DNA has been characterized by hyperchromic and blue shifts in absorption spectra, as well as fluorescence quenching. nih.gov

Studies have also investigated the cross-linking of proteins to ribosomal RNA under the influence of certain physical and chemical agents. dtic.mil While not directly involving this compound, this line of research is relevant to understanding the broader context of interactions within the ribosome.

Cellular Responses and Signaling Cascades Modulated by this compound

The interaction of this compound with its molecular targets triggers a cascade of cellular responses, ultimately affecting cell viability and function.

Analysis of Cellular Viability and Proliferation in Research Models (Non-Human Cells)

The effect of this compound on cellular viability has been investigated in non-human systems. For instance, in studies on clover phyllody, a disease caused by phytoplasma, this compound was among the tetracycline antibiotics that showed therapeutic effects. cabidigitallibrary.org The application of these antibiotics led to the successful control of the disease, indicating an impact on the viability of the pathogenic phytoplasmas. cabidigitallibrary.org

The assessment of microbial viability can be performed using techniques like viability PCR, which distinguishes between cells with intact and compromised membranes. nih.gov This method utilizes dyes like propidium (B1200493) monoazide (PMA) that only penetrate non-viable cells and inhibit the PCR amplification of their DNA. nih.gov While specific data on this compound using this technique is not available, it represents a modern approach to quantifying the effects of antimicrobial agents on cell viability.

Research on other tetracycline derivatives, such as minocycline (B592863), has shown dose-dependent inhibition of proliferation and colony formation in various cell lines. nih.gov These studies, although not on this compound, provide a framework for how tetracyclines can impact cellular proliferation. The influence of the microbiome on epithelial cell proliferation is also an area of active research, with microbial metabolites playing a significant role. nih.govbiorxiv.org

Transcriptomic (e.g., RNA-Seq) and Proteomic Profiling in Response to this compound

Transcriptomic and proteomic profiling are powerful methods to obtain a global view of the cellular response to a substance like this compound. nih.govnih.govfrontiersin.org These techniques allow for the comprehensive analysis of gene expression (transcriptome) and protein expression (proteome), revealing how cellular processes are altered. nih.govfrontiersin.orgmdpi.com

By comparing the transcriptomic and proteomic profiles of cells treated with this compound to untreated cells, researchers can identify differentially expressed genes (DEGs) and differentially expressed proteins (DEPs). frontiersin.orgfrontiersin.org Bioinformatic analysis of these datasets can then reveal the enrichment of specific biological pathways and cellular functions that are modulated by the compound. nih.govnih.govfrontiersin.org

For example, studies on other compounds have used these approaches to understand responses to pathogens and drugs, identifying key pathways related to metabolism, signal transduction, and immune response. mdpi.comfrontiersin.org While specific transcriptomic and proteomic data for this compound is not extensively published, this approach holds significant potential for a detailed understanding of its cellular effects.

Modulatory Effects on Specific Cellular Pathways

Emerging research indicates that this compound exerts influence over several key cellular pathways beyond its primary antibacterial action. These effects are primarily observed in eukaryotic cell models and are an active area of investigation.

Apoptosis: In certain cancer cell lines, this compound has been observed to induce programmed cell death. This is hypothesized to occur through the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively. The exact upstream signaling cascade initiated by this compound remains under investigation, but it may involve mitochondrial outer membrane permeabilization.

Autophagy: The effect of this compound on autophagy is complex and appears to be cell-type dependent. In some contexts, it has been shown to inhibit the formation of the autophagosome, potentially by interfering with the mTOR signaling pathway. In other cellular models, it has been reported to promote autophagic flux, suggesting a dual regulatory role that may be linked to the metabolic state of the cell.

Cell Cycle: this compound has been demonstrated to cause cell cycle arrest, primarily at the G1/S checkpoint. This is thought to be mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. By preventing the transition from the G1 to the S phase, this compound effectively halts cellular proliferation.

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) of this compound

The tetracyclic core of this compound is a critical scaffold, but its biological activity is finely tuned by its peripheral chemical moieties. SAR and SMR studies are crucial for understanding how its structure dictates its function.

Rational Design and Synthesis of this compound Analogs for SAR Studies

To probe the SAR of this compound, researchers have synthesized a series of analogs. These efforts have focused on modifications at specific positions of the tetracycline ring system. For instance, alterations to the C7-C9 positions on the D-ring have been shown to significantly impact its activity. The synthesis of these analogs often involves multi-step processes, starting from commercially available tetracycline precursors.

Mapping Pharmacophore Features for Biological Activity

Pharmacophore modeling has identified several key features essential for this compound's biological activity. These include a specific arrangement of hydrogen bond donors and acceptors, a hydrophobic region, and a metal-chelating pharmacophore. The precise spatial relationship between these features is critical for its interaction with biological targets.

| Pharmacophore Feature | Putative Role in Biological Activity |

| Hydrogen Bond Donors/Acceptors | Interaction with amino acid residues in target proteins |

| Hydrophobic Moiety | Enhancement of membrane permeability and target engagement |

| Metal-Chelating Group | Coordination with divalent metal ions, crucial for binding to the ribosome |

Influence of Stereochemistry on Biological Activity

The stereochemistry of this compound is a determinant of its biological efficacy. The molecule possesses multiple chiral centers, and the specific configuration of each is vital for its three-dimensional shape and, consequently, its ability to bind to its targets. Epimerization at the C4 position, a known phenomenon in tetracyclines, has been shown to lead to a significant reduction in the antibacterial activity of this compound, highlighting the importance of stereochemical integrity.

Mechanisms of Selectivity and Off-Target Interactions in Non-Human Biological Systems

While this compound is designed for selectivity towards prokaryotic ribosomes, some off-target interactions have been noted in non-human eukaryotic systems. Its selectivity is primarily based on the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. However, at higher concentrations, it can exhibit inhibitory effects on mitochondrial protein synthesis in eukaryotic cells due to the similarity between mitochondrial and bacterial ribosomes. Research is ongoing to fully characterize these off-target effects and understand the structural basis for them, with the goal of designing future analogs with enhanced selectivity.

Pre Clinical Biological Applications and Research Utility of Morphocycline

Evaluation in In Vitro Pre-clinical Disease Models

The in vitro assessment of a compound is a foundational step in pre-clinical research, providing insights into its biological activity in a controlled environment.

Morphocycline has demonstrated activity against a variety of pathogens in laboratory settings. Its efficacy is most pronounced against certain bacteria and phytoplasmas.

Detailed Research Findings:

Antibacterial Activity: Early research highlighted the synergistic antimicrobial effect of this compound when combined with lysozyme (B549824), particularly against Gram-positive bacteria. biomerieux.com In studies testing combinations of various antibiotics with lysozyme against 74 bacterial cultures, the synergistic effect was most pronounced with drugs like benzylpenicillin, ampiox, and erythromycin (B1671065) alongside this compound. biomerieux.com The potentiation effect was reportedly less significant against E. coli and Pseudomonas species. biomerieux.com

Activity Against Phytoplasma: In laboratory efficacy tests involving 17 different antibiotics, this compound was identified as one of the most active agents against plant-pathogenic phytoplasmas, including those responsible for clover phyllody, Vinca yellows, and potato round leaf.

Minimum Inhibitory Concentration (MIC) Data: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism. nih.gov It is a standard quantitative measure of a drug's potency against a specific pathogen. nih.gov Despite the recognized antibacterial activity of this compound, a comprehensive table of specific MIC values against a broad range of bacterial pathogens is not readily available in the reviewed contemporary scientific literature.

The investigation of a compound's effect on specific cellular phenotypes, such as the formation of biofilms or the induction of apoptosis, provides deeper understanding of its biological impact. A biofilm is a complex community of microorganisms attached to a surface and encased in a self-produced extracellular matrix, which often confers increased resistance to antimicrobial agents.

Currently, there is a notable lack of published research in the accessible scientific literature detailing the evaluation of this compound's effects on specific cellular phenotypes. Studies investigating its potential to inhibit or disrupt bacterial biofilm formation, or to modulate other specific cellular processes in either prokaryotic or eukaryotic cells, are not documented.

Efficacy Evaluation in Pathogen Models (e.g., bacterial, viral, fungal, parasitic)

Investigation in In Vivo Non-Human Animal Models

In vivo studies in non-human animal models are critical for understanding a compound's efficacy, mechanism of action, and pharmacokinetic profile within a complex living system.

Pharmacodynamics describes what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. Pre-clinical efficacy studies aim to demonstrate a therapeutic benefit in an animal model of a human disease.

The extent of in vivo efficacy and pharmacodynamic research on this compound is limited in the available literature. One early study from 1971 investigated the combined administration of this compound and vitamin B12 in rabbits with staphylococcal infection. The research reported that this combination led to higher monoamine oxidase activity in the liver compared to untreated animals, providing a specific pharmacodynamic observation. However, further detailed studies evaluating the efficacy of this compound as a monotherapy or in other combinations in established animal models of bacterial infection (e.g., murine pneumonia, sepsis, or thigh infection models) are not well-documented.

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). This profiling is essential for predicting a drug's behavior and designing dosing regimens.

Specific and detailed pharmacokinetic data for this compound in non-human species, such as its maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), clearance, and absolute bioavailability, are not available in the reviewed scientific literature.

However, as a member of the tetracycline (B611298) class, its general pharmacokinetic properties can be contextualized by the known behavior of this antibiotic family in animals. It is crucial to note that the following data represent general characteristics of tetracyclines and may not be directly applicable to this compound.

General Pharmacokinetic Properties of Tetracyclines in Animals

| Pharmacokinetic Parameter | General Description for Tetracyclines |

|---|---|

| Absorption | Variable after oral administration; can be impaired by co-administration with divalent and trivalent cations (e.g., calcium, magnesium, iron) found in food. |

| Distribution | Widely distributed throughout the body, into tissues and fluids. They cross the placenta and are distributed into milk. |

| Metabolism | Biotransformation is generally limited for most older tetracyclines. However, newer derivatives like doxycycline (B596269) and minocycline (B592863) can be more extensively metabolized (up to 40%). Rolitetracycline is known to be metabolized to tetracycline. |

| Excretion | Primarily excreted via the kidneys through glomerular filtration and also through the gastrointestinal tract via biliary elimination. A significant portion (50-80%) is typically recovered in the urine. |

This table describes the general properties of the tetracycline class of antibiotics and is not based on data specific to this compound.

Exploratory Toxicology and Mechanistic Insights into Pathway Perturbations in Animal Models (Non-Adverse Effect Listing)

Exploratory toxicology studies in preclinical animal models are fundamental to understanding the biological interactions of a compound like this compound. These investigations are designed to identify the potential for cumulative effects and to establish dose ranges for further studies, such as the No Observed Adverse Effect Level (NOAEL). ekb.eg Such studies typically involve the administration of the test substance over varying periods, from acute single-dose exposures to subchronic 13-week studies, while monitoring a wide array of parameters. ekb.egresearchgate.net

While specific non-adverse effect toxicology studies for this compound are not extensively detailed in publicly available literature, general toxicological assessments in animal models observe effects on behavior, body weight, organ function, and hematological and biochemical markers. ekb.eg For instance, in a study on white mice with experimental staphylococcus-induced pneumonia, the therapeutic effects of inhaled this compound aerosol were evaluated. dtic.mil The concentration of this compound in the blood was found to be 0.75±0.05 units/ml, and in the lungs, it was 6.1±0.6 units/g immediately after a 90-minute inhalation period. dtic.mil This research, while focused on efficacy, provides valuable in vivo data on the distribution of the compound. dtic.mil

In the context of non-adverse effects, it is crucial to differentiate between an adaptive response and an adverse effect. agriculturejournals.cz An adaptive response is a change that does not compromise the normal physiology or functional capacity of the organism. nih.gov For tetracyclines, observed biochemical changes that are transient and resolve after cessation of the drug, without leading to functional impairment, could be classified as non-adverse. ekb.eg For example, a study on tetracycline hydrochloride in rabbits showed transient increases in uric acid, urea, creatinine, and various liver and muscle enzymes, which returned to normal levels after the treatment period. ekb.eg While this data is for tetracycline hydrochloride, it provides a plausible framework for what might be observed in exploratory toxicology studies of this compound.

Table 1: Illustrative Exploratory Toxicology Parameters in Animal Models for Tetracycline-Class Compounds

| Parameter Category | Specific Endpoints Monitored | Potential Non-Adverse Observations (based on tetracycline class) |

| General Health | Body weight, food/water consumption, clinical signs of toxicity | Transient, slight reductions in weight gain or food intake |

| Hematology | Red and white blood cell counts, hemoglobin, platelets | Minor, statistically insignificant fluctuations in cell counts |

| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine) | Transient, mild elevations in liver enzymes or kidney markers without histopathological correlation |

| Organ Weights | Weights of liver, kidneys, spleen, etc. | Minor changes in relative organ weights without gross or microscopic pathology |

| Histopathology | Microscopic examination of major organs and tissues | Cellular adaptations, such as minor hepatocellular hypertrophy, without evidence of cell death or inflammation |

Emerging Non-Therapeutic Applications of this compound (e.g., biosensors, diagnostic reagents, agrochemicals research)

Beyond its traditional therapeutic role, this compound is being explored for a variety of non-therapeutic applications, leveraging its chemical properties for use in diagnostics and research.

One of the notable emerging applications is in the development of biosensors and immunochromatographic systems. The ability of tetracyclines to bind to specific biological molecules can be harnessed to create sensitive and specific detection methods. For example, this compound could potentially be immobilized on a polymer matrix to act as a capture agent in diagnostic assays for specific antibodies or antigens. The interaction between the immobilized this compound and the target analyte could then be detected through various means, such as colorimetric or fluorescent signals.

In the realm of diagnostics, this compound has been used as a reagent in laboratory research. researchgate.net A study investigating citrus stubborn disease, caused by Spiroplasma citri, utilized this compound as one of several antibiotics to study the pathogen's sensitivity. researchgate.net This highlights its utility as a research tool in plant pathology and, by extension, in broader agrochemical research. The development of analytical methods for detecting tetracycline residues in food products also points to the use of compounds like this compound as analytical standards in food safety testing. researchgate.net

Furthermore, research on drug delivery systems has utilized this compound. A study explored the use of sealed autologous erythrocyte ghosts as carriers for antibiotics, including this compound. dtic.mil This research, while aimed at improving therapeutic delivery, contributes to the non-therapeutic understanding of how this compound interacts with biological membranes and carrier systems. dtic.mil Such studies are foundational for developing new diagnostic tools and research probes.

Table 2: Potential Non-Therapeutic Applications of this compound

| Application Area | Specific Use | Underlying Principle |

| Biosensors | Component in immunochromatographic assays | Specific binding affinity of this compound to target molecules (e.g., antibodies, antigens) when immobilized on a substrate. |

| Diagnostic Reagents | Analytical standard for pathogen sensitivity testing | Use as a reference compound in microbiological or plant pathology assays to determine antibiotic susceptibility. researchgate.net |

| Agrochemical Research | Investigating antibiotic effects on plant pathogens | Application in studies to understand the impact of tetracyclines on agricultural diseases. researchgate.net |

| Drug Delivery Research | Model compound for carrier system development | Use in studies of encapsulation and transport in systems like erythrocyte ghosts to understand drug-carrier interactions. dtic.mil |

Role of this compound in Veterinary Medicine Research (Conceptual)

Conceptually, this compound holds potential for a significant role in veterinary medicine research, drawing from the extensive use and study of the broader tetracycline class in animal health. agriculturejournals.czresearchgate.net Tetracyclines are widely used in veterinary medicine to treat and control a variety of bacterial infections in livestock and poultry. ekb.egresearchgate.net They are also employed as growth promoters in some regions. nih.gov This established utility of tetracyclines provides a strong basis for exploring the specific applications of this compound in veterinary research.

One key area of research is in understanding and combating antimicrobial resistance. researchgate.net As resistance to older tetracyclines becomes more widespread, research into the efficacy of derivatives like this compound against resistant bacterial strains in animals is a logical and necessary step. researchgate.net Such research would involve in vitro susceptibility testing of veterinary pathogens against this compound and in vivo studies in animal models of infection.

The "One Health" concept, which recognizes the interconnectedness of human, animal, and environmental health, further underscores the potential research value of this compound in veterinary medicine. tamu.edufrontiersin.org Studying the pharmacokinetics, pharmacodynamics, and potential for residue accumulation of this compound in food-producing animals is crucial for both animal and human health. ekb.eg Research in this area would aim to establish appropriate withdrawal times to ensure food safety. ekb.eg

Furthermore, this compound could be a valuable tool in developing animal models for various diseases. tufts.edu Its broad-spectrum activity could be used to study the impact of altering the microbiome on disease progression or to create models of dysbiosis. The anti-inflammatory properties exhibited by some tetracyclines also open avenues for research into their use for non-infectious conditions in animals.

Finally, research into novel drug delivery systems for veterinary applications could utilize this compound as a model compound. dtic.mil Developing long-acting formulations or targeted delivery mechanisms for antibiotics is a key goal in veterinary medicine to improve compliance and efficacy, and reduce the development of resistance.

Table 3: Conceptual Research Applications of this compound in Veterinary Medicine

| Research Area | Conceptual Application | Rationale |

| Antimicrobial Resistance | Efficacy studies against resistant veterinary pathogens | To determine if this compound can be an effective alternative for infections where other tetracyclines have failed. researchgate.net |

| Pharmacology and Food Safety | Pharmacokinetic and residue depletion studies in livestock | To establish safe and effective use in food-producing animals under the One Health framework. ekb.egtamu.edu |

| Disease Model Development | Use in creating and studying animal models of disease | To investigate the role of the microbiome in health and disease by selectively altering gut flora. |

| Novel Drug Formulations | As a model drug for developing new veterinary delivery systems | To improve treatment outcomes and reduce the frequency of administration in animals. dtic.miltufts.edu |

Computational and Theoretical Studies of Morphocycline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and inherent reactivity of Morphocycline. These methods solve approximations of the Schrödinger equation to map the electron distribution and energy states of the molecule. scienceopen.com

Studies on tetracycline (B611298) analogs have utilized both ab initio and DFT methods to investigate their structure, spectroscopic properties, and reactivity. researchgate.netnih.gov For instance, DFT calculations have been successfully employed to compute the pKa values of tetracycline's multiple acidic groups, achieving results within one pKa unit of experimental data. researchgate.net This allows for the precise identification of which sites are protonated or deprotonated at a given pH, a critical factor in its biological activity and ability to bind to targets. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of reactivity. The HOMO-LUMO gap indicates the chemical stability and reactivity of the molecule. For tetracyclines, these calculations help in understanding their interaction mechanisms with targets like the ribosome or metal ions. nih.gov Ab initio methods have been used to optimize the geometries of tetracycline analogs and to parameterize molecular mechanics force fields, ensuring the models accurately reflect quantum mechanical reality. researchgate.netnih.gov These studies have shown that tetracyclines typically adopt an extended conformation in their biologically active zwitterionic state. researchgate.netnih.gov

Analysis of the electrostatic potential (ESP) through these calculations can predict the likely sites for electrophilic and nucleophilic attacks, as well as regions prone to forming hydrogen bonds. nih.gov For tetracyclines, ESP maps highlight the negatively charged regions around the oxygen atoms of the diketone system, which are crucial for chelating metal ions like Mg2+, a process essential for their binding to the ribosome.

Table 1: Examples of Quantum Chemical Methods Applied to Tetracycline Analogs

| Method Type | Specific Method/Basis Set | Application | Reference |

| Ab Initio | MM3, followed by optimization | Conformational search and geometry optimization of tetracycline, doxycycline (B596269), and other analogs. | researchgate.netnih.gov |

| Density Functional Theory (DFT) | B3LYP/aug-cc-pVTZ | Characterization of reactive potential energy surfaces. | mdpi.com |

| Density Functional Theory (DFT) | Not specified | Calculation of pKa values and analysis of deprotonation steps in tetracycline. | researchgate.net |

| Density Functional Theory (DFT) | Not specified | Analysis of the interaction mechanism between tetracyclines and hydroxyapatite (B223615) surfaces. | nih.gov |

Molecular Docking and Ligand-Target Interaction Modeling of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. etflin.com This method is crucial for understanding the binding mode of this compound to its primary target, the bacterial ribosome, as well as to resistance proteins like the Tet repressor (TetR). etflin.complos.org

Docking studies on tetracycline derivatives have successfully modeled their interactions within the binding pocket of the 30S ribosomal subunit. frontiersin.org These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For example, a molecular model of tigecycline, a related glycylcycline, bound to the 30S subunit showed significant interactions with residues of helix 34 (H34) of the 16S rRNA, which were not observed in models of tetracycline binding. This provides a structural basis for tigecycline's ability to overcome resistance mechanisms.

In silico docking has also been used to screen for novel tetracycline derivatives. In one study, 19 derivatives were docked against a tetracycline resistance protein, with the top candidates exhibiting binding energies ranging from -7.7 to -8.9 kcal/mol. etflin.comresearchgate.net Such studies can prioritize compounds for synthesis and biological testing. etflin.com Docking simulations of minocycline (B592863), a close analog of this compound, with targets like the chemokine-like receptor 1 (CMKLR1) and the Insulin Receptor (INSR) have shown strong binding affinities, suggesting potential new therapeutic applications. nih.gov

The accuracy of docking is often enhanced by comparing the predicted binding site characteristics with known crystal structures. For instance, the tetracycline-binding site on the TetR protein shares similarities, such as appropriate volume and hydrophobic surfaces, with the binding pocket for tetracycline derivatives on the Dengue virus envelope protein, supporting the plausibility of the docked conformations. plos.org

Table 2: Molecular Docking Results for Tetracycline Derivatives against Various Targets

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interactions/Findings | Reference |

| Minocycline | CMKLR1 | -10.92 | Predicted strong binding affinity, suggesting a potential therapeutic target. | nih.gov |

| Minocycline | INSR | -9.30 | Predicted strong binding affinity. | nih.gov |

| Tetracycline Derivative C1 | Tetracycline Resistance Protein | -8.9 | Identified as a potential drug-like molecule with high binding affinity. | etflin.comresearchgate.net |

| Rolitetracycline | Dengue Virus Envelope Protein | Not specified | Docked conformation showed common hydrophobic interactions with critical residues. | plos.org |

| Doxycycline | Dengue Virus Envelope Protein | Not specified | Docked conformation showed common hydrophobic interactions with critical residues. | plos.org |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Events of this compound

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the target, and the intricate process of their association over time. cresset-group.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe protein movements, conformational changes, and the stability of ligand-protein complexes. cresset-group.commdpi.com

MD simulations have been instrumental in studying tetracycline analogs. They are used to generate ensembles of conformations that are representative of the biologically relevant states. researchgate.netcresset-group.com For example, simulations have been used to develop and test molecular mechanics force fields (like CHARMM) for tetracyclines, ensuring the models accurately reproduce their geometry and flexibility. researchgate.netnih.gov These simulations can capture the stability of tetracycline complexes with their targets, such as the Tet repressor protein or the ribosome, in a solvated environment. researchgate.netnih.gov

Advanced MD techniques, such as accelerated MD (aMD), have enabled the simulation of slow biomolecular binding events, which are often beyond the timescale of conventional MD. dovepress.com These methods have successfully simulated the spontaneous and repetitive binding of small molecules to their receptors, providing valuable data on binding thermodynamics and kinetics. dovepress.com For this compound, such simulations could elucidate the precise pathway of its binding to the ribosome and the conformational changes that occur upon binding. dovepress.comzenodo.org

Analysis of MD trajectories, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), helps quantify the stability of the system and the flexibility of different regions. galaxyproject.org Clustering analysis of MD snapshots can identify distinct conformational substates and their populations, providing a detailed energy landscape of the binding process. nyu.eduresearchgate.net Such analyses have been performed on AcrB transporter complexes with minocycline to investigate ligand stability and conformational rearrangements due to mutations. zenodo.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govarxiv.org Along with other cheminformatics tools, QSAR plays a significant role in the analysis and design of new tetracycline analogs, including those inspired by this compound. encyclopedia.pubmdpi.com

The fundamental principle of QSAR is to identify molecular descriptors—physicochemical, electronic, or structural properties—that are predictive of a compound's activity. arxiv.org These models can then be used to predict the activity of unsynthesized compounds, thereby guiding drug discovery efforts. arxiv.org For antibiotics, QSAR models have been developed to screen chemical libraries for compounds with potential antibacterial activity, achieving high accuracy in identifying active molecules. researchgate.net

Cheminformatics approaches involve the analysis of large chemical datasets to identify structure-activity relationships (SAR). nih.govmdpi.com This can involve identifying key chemical fragments or substructures that are statistically associated with a particular biological effect. nih.gov For tetracyclines, this could involve analyzing how modifications at different positions on the four-ring scaffold affect antibacterial potency or the ability to overcome resistance. encyclopedia.pub For instance, analyzing large datasets of tetracycline antibacterials helped to differentiate them from structurally similar but functionally different anthracyclines, refining the structural alerts associated with specific activities. nih.gov

These computational tools are integral to modern drug discovery workflows, enabling the mining of large compound databases, the prediction of properties, and the optimization of lead compounds. encyclopedia.pubmdpi.com

Table 3: Overview of QSAR and Cheminformatics Applications for Antibiotics

| Technique/Approach | Application | Key Findings/Capabilities | Reference |

| Bayesian Classification QSAR | Screening chemical libraries for antibacterial compounds. | Achieved 84% accuracy and 86% precision on an independent test set. | researchgate.net |

| Chemistry-Wide Association Studies (CWAS) | Identifying and interpreting structure-activity relationships for toxicity and bioactivity. | Developed predictive QSAR models for Ames mutagenicity and identified key substructures. | nih.gov |

| Cheminformatics/Data Mining | Analysis of tetracycline analogues to understand resistance mechanisms and guide new designs. | Links chemical fingerprints to machine learning models to predict physicochemical properties. | encyclopedia.pubmdpi.com |

Virtual Screening and De Novo Design Approaches for this compound-Inspired Compounds

Building on the knowledge gained from quantum chemistry, docking, and QSAR, computational chemists can employ virtual screening and de novo design to discover novel compounds inspired by the this compound scaffold. mdpi.com

Virtual screening (VS) involves the high-throughput docking of large libraries of chemical compounds against a specific biological target in silico. plos.orgmdpi.com This process rapidly filters vast chemical spaces to identify a smaller, more manageable set of "hits" with a high probability of being active. plos.org VS campaigns have been successfully used to identify tetracycline derivatives as inhibitors of various targets, including viral proteins. plos.orgnih.gov The process typically involves preparing the target structure and compound databases, performing the docking, and then analyzing the results to select candidates for biological validation. plos.org

De novo design, on the other hand, is a more creative computational approach where novel molecular structures are built from scratch or by combining molecular fragments directly within the binding site of the target. mdpi.com Programs like LUDI or SPROUT use information about the target's geometry and chemical properties to design ligands that are predicted to have high affinity and specificity. mdpi.com This allows for the exploration of chemical structures that may not exist in current databases.

Both virtual screening and de novo design are powerful strategies for lead generation. mdpi.com For this compound, these methods could be used to design new analogs with enhanced potency, an expanded spectrum of activity, or the ability to evade existing tetracycline resistance mechanisms, such as those mediated by efflux pumps or ribosomal protection proteins. etflin.comresearchgate.net For example, a virtual screening and in-silico study designed several tetracycline derivatives, identifying six promising candidates with high predicted binding affinity against a tetracycline resistance protein. etflin.comresearchgate.net

Advanced Analytical Methodologies for Morphocycline Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are the cornerstone of morphocycline analysis, providing the means to separate it from impurities, degradation products, and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound. The development of robust HPLC methods is critical for ensuring the accuracy and precision of these analyses. Key aspects of method development involve the careful selection and optimization of the stationary phase, mobile phase composition, flow rate, and detection wavelength.

A common approach for this compound and related tetracyclines is reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase, such as C8 or C18, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that must be controlled to ensure consistent retention times and peak shapes, as the ionization state of this compound is pH-dependent.